

Atto 465: A Technical Guide to Excitation, Emission, and Application Protocols

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For Researchers, Scientists, and Drug Development Professionals

Atto 465 is a fluorescent label belonging to the ATTO series of dyes, known for their high-performance characteristics in various life science applications. Derived from acriflavine, this dye exhibits strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2] Its utility spans from the labeling of proteins and nucleic acids to advanced microscopy techniques, making it a valuable tool for researchers.[3][4] This guide provides an in-depth overview of the spectral properties of Atto 465, detailed experimental protocols, and logical workflows for its application.

Core Photophysical Properties

Atto 465 is characterized by its distinct spectral properties, which are crucial for designing and executing fluorescence-based experiments. A key feature is its large Stokes shift, the difference between the excitation and emission maxima, which is approximately 52-55 nm.[5] This significant separation helps in minimizing self-quenching and improving the signal-to-noise ratio in fluorescence detection. The dye is moderately hydrophilic and can be efficiently excited by light sources in the 420-465 nm range.

The essential photophysical characteristics of **Atto 465** are summarized in the table below.

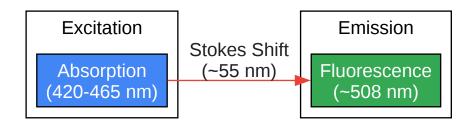


Property	Value	Units
Excitation Maximum (λabs)	453	nm
Emission Maximum (λfl)	506 - 508	nm
Molar Extinction Coefficient (εmax)	7.5 x 104	M-1cm-1
Fluorescence Quantum Yield (ηfl)	70 - 75	%
Fluorescence Lifetime (τfl)	5.0	ns
Stokes Shift	53 - 55	nm
Correction Factor (CF260)	1.09 - 1.12	-
Correction Factor (CF280)	0.48 - 0.54	-

Data compiled from multiple sources.

Spectral Characteristics and Visualization

The spectral profile of **Atto 465** makes it compatible with common excitation sources like the 436 nm line of a mercury arc lamp or various laser lines. Its emission in the green region of the spectrum allows for clear visualization and spectral separation from other fluorophores in multiplexing experiments. A derivative, **Atto 465**-pentafluoroaniline (**Atto 465**-p), has been developed as a nuclear stain that can be spectrally distinguished from both blue and green fluorophores, offering flexibility in multiplex immunofluorescence (mIF) panels.



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Caption: Spectral relationship of Atto 465.

Experimental Protocols

The following sections provide detailed methodologies for common applications of **Atto 465**, including protein labeling, oligonucleotide conjugation, and its use as a nuclear counterstain in immunofluorescence.

Protein Labeling with Atto 465 NHS-Ester

This protocol outlines the procedure for conjugating **Atto 465** NHS-ester to primary amine groups on proteins, such as antibodies.

Materials:

- Protein solution (1-5 mg/mL)
- Bicarbonate buffer (0.1 M, pH 8.3)
- Atto 465 NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Gel permeation chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS, pH 7.2)

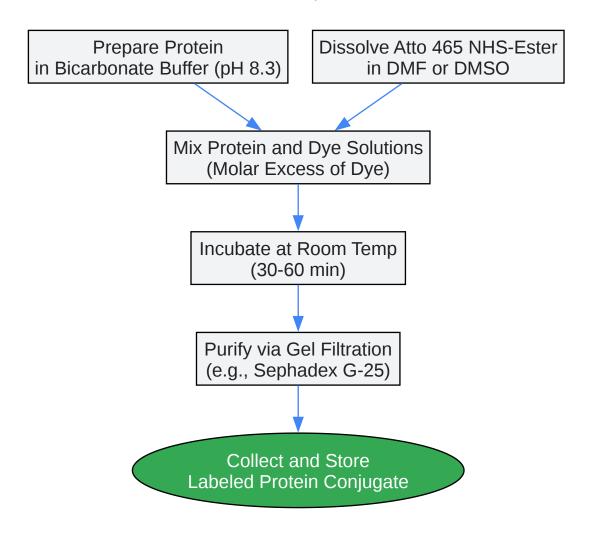
Procedure:

- Protein Preparation: Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a
 concentration of 2 mg/mL. If the protein solution contains amine-containing substances like
 Tris or glycine, it must be dialyzed against PBS beforehand.
- Dye Preparation: Immediately before use, prepare a 2 mg/mL solution of Atto 465 NHSester in anhydrous DMF or DMSO.
- Conjugation Reaction: Add a molar excess of the reactive dye solution to the protein solution. A twofold molar excess is a general starting point. For example, add approximately



10 µL of the dye solution to 1 mL of a 2 mg/mL antibody solution.

- Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2). The first colored band to elute is typically the labeled protein.
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a preservative like sodium azide or freeze in aliquots at -20°C.



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Caption: Workflow for protein labeling.



Oligonucleotide Labeling

This protocol is for labeling amino-modified oligonucleotides with Atto 465 NHS-ester.

Materials:

- Amino-modified oligonucleotide
- Carbonate buffer (0.2 M, pH 8-9)
- Atto 465 NHS-ester
- Anhydrous Dimethylformamide (DMF)
- Dual HPLC for purification

Procedure:

- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).
- Dye Preparation: Prepare a 5 mg/mL solution of Atto 465 NHS-ester in anhydrous DMF.
- Conjugation: Add the oligonucleotide solution to the dye solution. For example, mix ~50 μ L of the oligo solution with 30 μ L of the label solution.
- Incubation: Incubate the reaction at room temperature for 2 hours with shaking.
- Purification: Purify the labeled oligonucleotide using dual HPLC to remove unlabeled oligos and excess dye.

Multiplex Immunofluorescence (mIF) Nuclear Staining with Atto 465-p

A derivative, **Atto 465**-pentafluoroaniline (**Atto 465**-p), serves as a specific and photostable nuclear stain, providing an alternative to DAPI and freeing up the 405 nm channel for other targets.



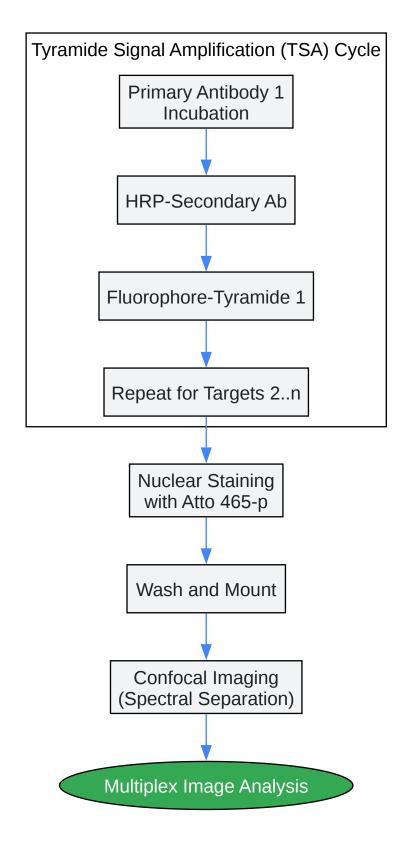




Protocol for Fixed Cells/Tissues:

- Tissue Preparation: Process formalin-fixed, paraffin-embedded (FFPE) tissue sections through deparaffinization and rehydration steps.
- Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary antibodies in the mIF panel.
- Immunostaining: Carry out the sequential rounds of primary antibody incubation and tyramide signal amplification (TSA) for each target protein in the panel.
- Nuclear Staining: After the final TSA step, incubate the tissue sections with a working solution of Atto 465-p (e.g., 4-8 μM) for approximately 10 minutes.
- Washing and Mounting: Wash the sections thoroughly with a buffer (e.g., PBS) and mount with an appropriate mounting medium.
- Imaging: Acquire images using a confocal microscope with appropriate laser lines and
 emission filters. Atto 465-p can be excited using a 470 nm or 486 nm laser. To avoid spectral
 overlap with green fluorophores like Alexa Fluor 488, it may be necessary to red-shift the
 excitation for the green channel (e.g., to 498 nm) and use narrow emission windows for both
 dyes.





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Caption: Multiplex immunofluorescence workflow.



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References

- 1. ATTO-TEC GmbH ATTO 465 [atto-tec.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spectrum [Atto 465] | AAT Bioquest [aatbio.com]
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